N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-bromobenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amino group, a nitro group, a thio group, a bromobenzamide group, and a dihydropyrimidinone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The amino and nitro groups, for example, are both reactive and could participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its reactivity would be influenced by the functional groups present .Scientific Research Applications
Reductive Chemistry and Hypoxia-Selective Cytotoxicity
Research into the reductive chemistry of related compounds has provided insights into their selective toxicity towards hypoxic cells, a feature that can be exploited in targeting tumor microenvironments that are characteristically low in oxygen. For instance, studies on derivatives such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide have revealed the importance of oxygen-inhibited enzymatic reduction processes in their selective action against hypoxic cells, potentially guiding the development of novel cancer therapies (Palmer et al., 1995).
Activation by Escherichia coli Nitroreductase in Gene-Directed Enzyme Prodrug Therapy
Nitrogen mustard analogues derived from compounds like 5-(aziridin-1-yl)-2,4-dinitrobenzamide have been evaluated for their potential in gene-directed enzyme prodrug therapy (GDEPT), especially in cell lines engineered to express Escherichia coli nitroreductase. Such studies underscore the compound's relevance in designing more effective cancer treatment strategies by improving prodrug activation within tumors (Friedlos et al., 1997).
Antibacterial Applications
The structural and functional versatility of N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-bromobenzamide and its derivatives have been harnessed in synthesizing compounds with significant antibacterial properties. For example, derivatives synthesized for antibacterial evaluation against Proteus vulgaris have shown promising results, highlighting the compound's potential utility in addressing microbial resistance issues (Ravichandiran et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-amino-2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6O5S/c20-11-3-1-10(2-4-11)17(28)23-15-16(21)24-19(25-18(15)29)32-9-14(27)22-12-5-7-13(8-6-12)26(30)31/h1-8H,9H2,(H,22,27)(H,23,28)(H3,21,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXFGRCMDKZGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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